molecular formula C8H12N2O2 B130904 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine CAS No. 150480-58-3

3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine

Cat. No. B130904
M. Wt: 168.19 g/mol
InChI Key: MMAAVQKZYQKTJY-UHFFFAOYSA-N
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Description

3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine (THIP) is a compound that belongs to the class of GABAergic drugs. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other neurological disorders. THIP acts as a selective agonist for the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system.

Mechanism Of Action

3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine acts as a selective agonist for the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA-A receptors, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to the anxiolytic and anticonvulsant effects of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine.

Biochemical And Physiological Effects

3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been explored as a potential treatment for alcohol withdrawal syndrome. 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been shown to increase the duration of the open state of the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to the anxiolytic and anticonvulsant effects of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine.

Advantages And Limitations For Lab Experiments

One advantage of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine is its high selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of GABAergic neurotransmission in the central nervous system. However, 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been shown to have sedative effects at high doses, which can limit its use in behavioral experiments.

Future Directions

There are several future directions for the study of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine. One area of research is the potential use of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine in the treatment of anxiety and other neurological disorders. Another area of research is the development of new analogs of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine with improved pharmacokinetic properties and selectivity for the GABA-A receptor. Additionally, the role of GABAergic neurotransmission in the central nervous system is still not fully understood, and further research is needed to elucidate the mechanisms underlying the effects of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine and other GABAergic drugs.

Synthesis Methods

The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine involves the reaction of 5-hydroxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride. This reaction produces 3-methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepin-4-one, which is then reduced using sodium borohydride to yield 3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine.

Scientific Research Applications

3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other neurological disorders. It has been shown to have anxiolytic and anticonvulsant effects in animal models, and has also been explored as a potential treatment for alcohol withdrawal syndrome.

properties

CAS RN

150480-58-3

Product Name

3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-methoxy-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-c]azepine

InChI

InChI=1S/C8H12N2O2/c1-11-8-6-5-9-4-2-3-7(6)12-10-8/h9H,2-5H2,1H3

InChI Key

MMAAVQKZYQKTJY-UHFFFAOYSA-N

SMILES

COC1=NOC2=C1CNCCC2

Canonical SMILES

COC1=NOC2=C1CNCCC2

synonyms

4H-Isoxazolo[4,5-c]azepine,5,6,7,8-tetrahydro-3-methoxy-(9CI)

Origin of Product

United States

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